N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(19,7-8-20-2)10-16-14(18)13-9-11-5-3-4-6-12(11)17-13/h3-6,9,17,19H,7-8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJLUVWRLBOMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC2=CC=CC=C2N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Substitution of the Butyl Chain: The substituted butyl chain is introduced through a nucleophilic substitution reaction, where the hydroxy, methoxy, and methyl groups are added sequentially under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has shown that indole derivatives exhibit promising anticancer properties. For instance, studies on related indole-2-carboxamides have demonstrated antiproliferative effects against various cancer cell lines, suggesting that N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide may also possess similar activity .
- Antiviral Properties :
- Analgesic Effects :
Case Study 1: Antiproliferative Activity
A study focused on synthesizing and evaluating a series of indole-based compounds, including this compound. The results indicated significant antiproliferative effects against cancer cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .
Case Study 2: Antiviral Efficacy
In vitro studies assessed the antiviral activity of related indole derivatives against viral pathogens. Results indicated that certain modifications to the indole structure could enhance efficacy against specific viruses, paving the way for further exploration of this compound in antiviral drug development .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-2-carboxamide derivatives exhibit variable bioactivity depending on substituent groups. Below is a comparative analysis with key analogs:
Table 1: Comparison of N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide and Structural Analogs
*Inferred from structural similarities to analogs with demonstrated mechanisms.
Key Observations:
Substituent-Driven Activity: Lipophilicity vs. Solubility: The 4-chlorophenyl group in N-(4-chlorophenyl)-1H-indole-2-carboxamide enhances membrane permeability but may reduce aqueous solubility. Electron-Donating Groups: Methoxy and hydroxy substituents (as in the target compound) are associated with antioxidant activity by scavenging reactive oxygen species (ROS), a mechanism observed in related indole derivatives .
Anticancer Efficacy :
- N-(4-Chlorophenyl)-1H-indole-2-carboxamide inhibits Saos-2 osteosarcoma cell proliferation at low micromolar doses (2.5 μM), outperforming imatinib mesylate (40 μM required) . The target compound’s hydroxy group may enhance interactions with kinase active sites, though experimental validation is needed.
Diverse Therapeutic Applications :
- Benzoylphenyl-substituted derivatives (e.g., compounds 8–12 in ) reduce plasma lipid levels, suggesting that indole-2-carboxamides can be tailored for metabolic disorders . The target compound’s methoxy group may similarly influence lipid metabolism pathways.
Mechanistic Insights from Analog Studies
- ROS and Ezrin Modulation : N-(4-Chlorophenyl)-1H-indole-2-carboxamide reduces ezrin expression, a protein critical for osteosarcoma metastasis, while simultaneously inducing oxidative stress in cancer cells . The target compound’s hydroxy group could amplify ROS-mediated cytotoxicity.
- Kinase Inhibition : Imatinib mesylate (a tyrosine kinase inhibitor) and indole-2-carboxamide analogs share overlapping targets (e.g., PDGFR, c-kit). The target compound’s substituents may enable selective kinase binding, reducing off-target effects .
Biological Activity
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The compound features an indole structure, which is a bicyclic aromatic heterocycle, combined with a carboxamide functional group and hydroxy and methoxy substituents. Its molecular formula is with a molecular weight of 276.34 g/mol. The presence of these functional groups contributes to its diverse chemical properties and potential therapeutic applications.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. Common methods include:
- Condensation Reactions : Indole derivatives are often synthesized through condensation reactions involving appropriate amines and carboxylic acids.
- Functional Group Modifications : Hydroxy and methoxy groups can be introduced via nucleophilic substitution or electrophilic aromatic substitution techniques.
Antiproliferative Effects
Research has demonstrated that compounds with indole structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound possess:
- Inhibition of Cancer Cell Growth : Evaluations against human cancer cell lines revealed significant growth inhibition, with some derivatives showing GI50 values in the nanomolar range (e.g., 56 nM) .
| Compound | GI50 (nM) | Targeted Kinases |
|---|---|---|
| Va | 25 | EGFR, VEGFR-2 |
| Vb | 59 | BRAF V600E |
| Vc | 56 | Multi-targeted |
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells has been documented, indicating its potential as an anti-inflammatory agent. For example:
- IC50 Values : Various indole derivatives exhibited IC50 values ranging from 8.6 µM to 14.5 µM against NO production .
Mechanistic Studies
The mechanisms underlying the biological activities of this compound have been explored through:
- Molecular Docking Studies : These studies help elucidate the binding modes of the compound within the active sites of targeted kinases, providing insights into its mechanism of action.
- Caspase and Apoptotic Assays : Investigations into apoptotic pathways revealed that certain derivatives trigger caspase activation, leading to programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Hydroxy and Methoxy Groups : These substituents enhance solubility and may improve binding affinity to biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxy Group | Increases solubility |
| Methoxy Group | Enhances lipophilicity |
Case Studies
Several studies have focused on the biological evaluation of indole-based compounds similar to this compound:
- Anticancer Activity : A study reported that indole derivatives displayed significant antiproliferative effects against multiple cancer cell lines, emphasizing the role of structural modifications in enhancing potency .
- Anti-inflammatory Activity : Another investigation highlighted that certain indole compounds effectively inhibited pro-inflammatory mediators such as COX-2 and IL-6, further supporting their potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide?
- Methodology :
- Coupling Reaction : React 1H-indole-2-carboxylic acid with a hydroxyl- and methoxy-substituted butylamine derivative using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C. Maintain stoichiometric ratios (e.g., 1:1 for acid:amine) .
- Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v). Isolate the product via sequential washing (sodium bicarbonate, brine) and drying over anhydrous Na₂SO₄ .
- Crystallization : Recrystallize from ethanol or ethyl acetate to improve purity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals include indole NH (~11.3 ppm) and methoxy protons (~3.7 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Single-crystal diffraction for unambiguous 3D structure determination .
- Elemental Analysis : Validate purity (C, H, N within ±0.5% of theoretical values) .
Q. How is the compound’s purity assessed during synthesis?
- Methodology :
- Melting Point Analysis : Compare observed melting points (e.g., 140–142°C for oxalate salts) with literature values .
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and confirm absence of starting materials .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step?
- Methodology :
- Coupling Agent Selection : TBTU or HATU improves efficiency over traditional EDCl/HOBt systems .
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
- Solvent Choice : Anhydrous DCM or DMF enhances solubility of intermediates .
- Stoichiometry : Use 1.5 equivalents of amine to drive the reaction to completion .
Q. How to resolve contradictions in NMR data for structural elucidation?
- Methodology :
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals (e.g., distinguishing methoxy and hydroxyl protons) .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH or OH) by comparing spectra in D₂O .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., piperazine-substituted indole carboxamides) .
Q. What experimental designs are recommended for evaluating dopamine D3 receptor affinity?
- Methodology :
- Radioligand Binding Assays : Use [³H]PD-128907 as a selective D3R ligand. Incubate test compound (0.1 nM–10 µM) with transfected HEK-293 cells expressing human D3R .
- Competitive Inhibition : Calculate IC₅₀ values and compare to reference antagonists (e.g., SB-277011A) .
- Selectivity Screening : Test against D2R and other GPCRs to confirm D3R specificity .
Q. How to assess the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC .
- Plasma Stability : Use human or rat plasma to measure metabolic breakdown over time .
Q. What computational approaches predict binding modes with target receptors?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
